3-Amino-1,5-dihydro-1-methyl-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique structural features of this compound make it a valuable target for drug development and therapeutic applications.
3-Amino-1,5-dihydro-1-methyl-4H-pyrazolo[3,4-d]pyrimidin-4-one is classified as a pyrazolo[3,4-d]pyrimidine derivative. This classification is significant due to the diverse biological activities associated with compounds in this category, particularly their roles as enzyme inhibitors and their potential in treating various diseases .
The synthesis of 3-amino-1,5-dihydro-1-methyl-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves several steps:
The synthesis can be optimized by varying reaction conditions such as temperature, solvent choice (commonly dimethylformamide), and the use of catalysts to enhance yields and purity. Characterization of the synthesized compound is typically performed using nuclear magnetic resonance spectroscopy and X-ray crystallography to confirm the structure .
The molecular structure of 3-amino-1,5-dihydro-1-methyl-4H-pyrazolo[3,4-d]pyrimidin-4-one features a fused pyrazole and pyrimidine ring system with an amino group at position 3 and a methyl group at position 1. The compound's geometry is essential for its biological activity.
Key structural data includes:
3-Amino-1,5-dihydro-1-methyl-4H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or develop new derivatives with improved pharmacological profiles.
The mechanism of action for 3-amino-1,5-dihydro-1-methyl-4H-pyrazolo[3,4-d]pyrimidin-4-one primarily involves its role as a cyclin-dependent kinase inhibitor. By inhibiting these kinases, which are critical for cell cycle regulation, this compound has potential applications in cancer therapy.
Research indicates that compounds within this class exhibit selective inhibition of specific cyclin-dependent kinases (CDKs), which can lead to reduced cell proliferation in cancerous cells . This selectivity is essential for minimizing side effects associated with broader-spectrum kinase inhibitors.
Key physical properties include:
Chemical properties include:
Relevant analyses often involve spectral methods (NMR, IR) to characterize functional groups and confirm purity .
The applications of 3-amino-1,5-dihydro-1-methyl-4H-pyrazolo[3,4-d]pyrimidin-4-one include:
The construction of the pyrazolo[3,4-d]pyrimidinone core, including 3-amino-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (molecular formula: C₆H₇N₅O; molecular weight: 165.16 g/mol), is efficiently achieved via base-catalyzed tandem reactions [10]. These one-pot methodologies utilize methylenemalononitriles, hydrazines, and aldehydes as precursors, with inorganic bases like potassium carbonate or cesium carbonate proving superior to organic bases or acid catalysts. Optimized conditions involve toluene as the solvent at 80–100°C, yielding target compounds within 6–24 hours. This approach circumvents traditional drawbacks such as oxidant requirements, high temperatures, or extended reaction times. Key advantages include:
Table 1: Optimization of Base-Catalyzed One-Pot Synthesis
Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
None | Toluene | 80 | 24 | <5 |
Acetic acid | Toluene | 80 | 24 | 10 |
Triethylamine | Toluene | 80 | 24 | 45 |
K₂CO₃ | Toluene | 80 | 6 | 92 |
Cs₂CO₃ | Toluene | 100 | 8 | 88 |
Multistep sequences enable precise functionalization at the C4 and C6 positions of the pyrazolo[3,4-d]pyrimidinone scaffold. A representative route begins with reacting 2-hydrazino-1-phenylethanol with ethoxymethylene-malononitrile to form 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carbonitrile. Subsequent hydrolysis yields carboxamide intermediates, which undergo cyclization using alkyl esters under basic conditions (e.g., sodium ethoxide in ethanol). The resulting 1-(2-hydroxy-2-phenylethyl)-6-alkyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones are chlorinated with phosphorous oxychloride/N,N-dimethylformamide, enabling nucleophilic displacement by anilines at the C4 position [4] [6]. This method permits:
Microwave irradiation significantly accelerates the synthesis of C6-trifluoromethylated derivatives, which exhibit enhanced kinase affinity. Chloro intermediates (e.g., 4-chloro-1-(2-hydroxy-2-phenylethyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine) react with substituted anilines under microwave irradiation (80°C, 2–10 minutes) in open vessels. Key benefits include:
Strategic modifications at C4 and C6 positions fine-tune biological activity:
Table 2: Impact of C6 Substituents on Kinase Inhibition
Compound | C6 Group | Src Ki (μM) | Fyn Ki (μM) | Bcr-Abl Ki (μM) |
---|---|---|---|---|
1a (SI83) | SCH₃ | 0.60 | N.D. | 0.60 |
2a (SI388) | SCH₃ | 0.423 ± 0.093 | 0.419 ± 0.075 | 0.45 ± 0.29 |
2k | CF₃ | N.D. | 3.79 ± 1.01 | N.D. |
2h | CH₂CH₃ | N.D. | 10.27 ± 3.13 | N.D. |
Reagent selection critically influences cyclization efficiency and substituent patterns:
Table 3: Reagent Comparison in Scaffold Formation
Reagent | Role | Reaction Parameters | Yield Range (%) | Limitations |
---|---|---|---|---|
Triethyl orthoformate | Cyclization agent | 160°C, 55 min (microwave) | 75–92 | Ethanol solvent required |
Formamide | Cyclization agent | 180°C, 6–12 h | 40–65 | Low selectivity, byproducts |
Benzaldehyde | Condensation component | 80°C, 6–24 h (base-catalyzed) | 70–95 | Sensitive to steric hindrance |
Methylhydrazine | N1 substituent source | 80°C, 8 h | 85–90 | Requires anhydrous conditions |
Orthoesters offer superior efficiency due to their dual role as solvents and reactants, while aldehydes enable structural diversity at the pyrazole C4 position. Hydrazine selection must balance reactivity and steric effects for optimal N1 functionalization [1] [6].
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8